molecular formula C13H10N4OS B11995697 N'-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide

N'-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide

Cat. No.: B11995697
M. Wt: 270.31 g/mol
InChI Key: QVXYFODXPYJJDZ-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide typically involves the condensation reaction between 2-thiophenecarboxaldehyde and 1H-benzimidazole-6-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophene ring or benzimidazole moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amine and aldehyde.

Mechanism of Action

The mechanism of action of N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide involves its ability to form stable complexes with metal ions. The nitrogen atoms in the Schiff base can coordinate with metal ions, leading to the formation of metal-ligand complexes. These complexes can interact with biological molecules, disrupting cellular processes and exhibiting antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-Thienylmethylene)-1H-benzimidazole-6-carbohydrazide is unique due to its specific structure, which combines the benzimidazole and thiophene moieties. This unique structure allows it to form stable metal complexes and exhibit a range of biological activities, making it a versatile compound for various applications.

Properties

Molecular Formula

C13H10N4OS

Molecular Weight

270.31 g/mol

IUPAC Name

N-[(E)-thiophen-2-ylmethylideneamino]-3H-benzimidazole-5-carboxamide

InChI

InChI=1S/C13H10N4OS/c18-13(17-16-7-10-2-1-5-19-10)9-3-4-11-12(6-9)15-8-14-11/h1-8H,(H,14,15)(H,17,18)/b16-7+

InChI Key

QVXYFODXPYJJDZ-FRKPEAEDSA-N

Isomeric SMILES

C1=CSC(=C1)/C=N/NC(=O)C2=CC3=C(C=C2)N=CN3

Canonical SMILES

C1=CSC(=C1)C=NNC(=O)C2=CC3=C(C=C2)N=CN3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.